molecular formula C21H19N5O3 B2577663 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899985-83-2

3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2577663
CAS No.: 899985-83-2
M. Wt: 389.415
InChI Key: NCTCEQGAIDUFSK-UHFFFAOYSA-N
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Description

3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound featuring a nitro group, a pyrrolidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyridazine ring.

    Attachment of the Nitro Group: Nitration reactions, typically using nitric acid and sulfuric acid, introduce the nitro group onto the benzene ring.

    Formation of the Benzamide: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

    Chemical Biology: The compound can be used as a probe to investigate biological pathways and mechanisms involving nitroaromatic compounds.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide would depend on its specific biological target. Generally, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine and pyridazine rings may contribute to binding affinity and specificity towards particular enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: can be compared with other nitroaromatic compounds and pyridazine derivatives, such as:

Uniqueness

  • The presence of the pyrrolidine ring in this compound may confer unique steric and electronic properties, potentially enhancing its biological activity compared to similar compounds without this moiety.
  • The combination of the nitro group, pyridazine ring, and pyrrolidine ring in a single molecule is relatively rare, making this compound a unique candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-21(16-6-4-8-18(14-16)26(28)29)22-17-7-3-5-15(13-17)19-9-10-20(24-23-19)25-11-1-2-12-25/h3-10,13-14H,1-2,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCEQGAIDUFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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